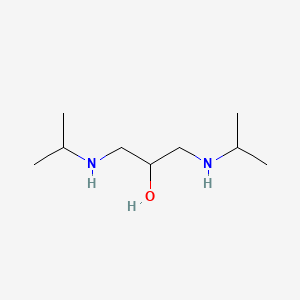

1,3-Bis(isopropylamino)propan-2-ol

CAS No.: 343785-33-1

Cat. No.: VC1968482

Molecular Formula: C9H22N2O

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343785-33-1 |

|---|---|

| Molecular Formula | C9H22N2O |

| Molecular Weight | 174.28 g/mol |

| IUPAC Name | 1,3-bis(propan-2-ylamino)propan-2-ol |

| Standard InChI | InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 |

| Standard InChI Key | KUKNLWUAKYIWDI-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(CNC(C)C)O |

| Canonical SMILES | CC(C)NCC(CNC(C)C)O |

Introduction

1,3-Bis(isopropylamino)propan-2-ol is a chemical compound classified as an amino alcohol due to the presence of both amine and hydroxyl functional groups. Its molecular formula is , and it is known for its applications in organic chemistry, particularly as a catalyst in biodiesel production and other chemical processes.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 174.29 g/mol

-

Functional Groups: Two isopropylamino groups and one hydroxyl group attached to a propane backbone .

Structural Analysis

The compound features a central propane backbone with:

-

A hydroxyl group (-OH) at the second carbon.

-

Two isopropylamino groups (-NHCH(CH₃)₂) at the first and third carbons.

Spectroscopic Data

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) have been used to confirm the functional groups and spatial arrangement of the molecule.

Common Synthesis Method

The synthesis of 1,3-Bis(isopropylamino)propan-2-ol typically involves:

-

Reactants: 1,3-dichloroisopropanol and isopropylamine.

-

Reaction Mechanism: Nucleophilic substitution where isopropylamine attacks the electrophilic carbons in 1,3-dichloroisopropanol.

-

Conditions: Requires a base (e.g., NaOH) and precise control over temperature and reaction time to optimize yield while minimizing by-products.

Biodiesel Production

1,3-Bis(isopropylamino)propan-2-ol acts as a catalyst in transesterification reactions for biodiesel production, where triglycerides from vegetable oils are converted into fatty acid methyl esters (biodiesel) using methanol:

-

Achieves biodiesel yields of up to 95–97% under optimized conditions.

-

Catalytic efficiency can be enhanced by applying external factors such as magnetic fields.

Other Applications

The compound's amino alcohol structure makes it suitable for:

-

Organic synthesis reactions.

-

Potential use in pharmaceutical intermediates due to its functional versatility.

Catalytic Mechanism

In transesterification:

-

The hydroxyl group activates methanol molecules.

-

Amine groups stabilize intermediate species, reducing energy barriers for the reaction.

Computational studies using density functional theory (DFT) confirm favorable energy profiles for these reaction pathways, highlighting the compound's efficiency as a catalyst.

Efficiency in Biodiesel Production

Studies demonstrate that under optimized reaction conditions, including controlled temperature and solvent choice, biodiesel yields can approach near-complete conversion rates (>95%). This highlights its practical utility in sustainable energy production.

Thermodynamic Stability

The compound exhibits thermodynamic stability under typical catalytic conditions, making it robust for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume